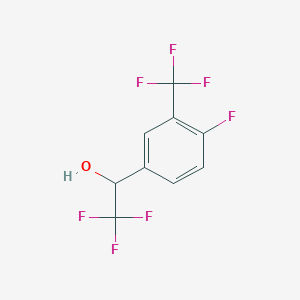
2,2,2-Trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol is an organic compound with the molecular formula C9H8F4O. This compound is characterized by the presence of trifluoromethyl and fluoro groups attached to a phenyl ring, making it a fluorinated alcohol. The compound is known for its unique chemical properties, which are influenced by the electronegativity of the fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde using sodium borohydride (NaBH4) in the presence of a solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation. In this process, 4-fluoro-3-(trifluoromethyl)benzaldehyde is subjected to hydrogen gas in the presence of a palladium catalyst supported on activated charcoal. This method allows for the large-scale production of the compound with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of 2,2,2-trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)acetone or the corresponding carboxylic acid.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of 2,2,2-trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethyl chloride.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique fluorinated structure.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol is influenced by the presence of the trifluoromethyl and fluoro groups. These groups increase the compound’s lipophilicity and electron-withdrawing capacity, which can affect its interaction with biological targets. The compound may interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions, leading to modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroethanol: A simpler fluorinated alcohol with similar properties but lacking the phenyl ring.
2,2,2-Trifluoroacetophenone: A related compound with a ketone functional group instead of a hydroxyl group.
4-Fluoro-3-(trifluoromethyl)phenacyl bromide: Another fluorinated compound with a bromide substituent.
Uniqueness
2,2,2-Trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol is unique due to the combination of trifluoromethyl and fluoro groups attached to a phenyl ring, along with the hydroxyl functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H5F7O |
|---|---|
Peso molecular |
262.12 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H5F7O/c10-6-2-1-4(7(17)9(14,15)16)3-5(6)8(11,12)13/h1-3,7,17H |
Clave InChI |
FZRPBDCOKQKDAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(C(F)(F)F)O)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1,3-butanedione](/img/structure/B11720591.png)
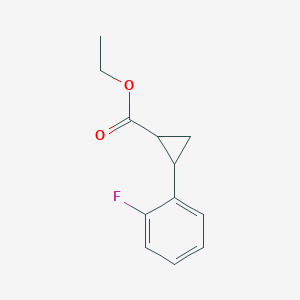
![N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine](/img/structure/B11720596.png)

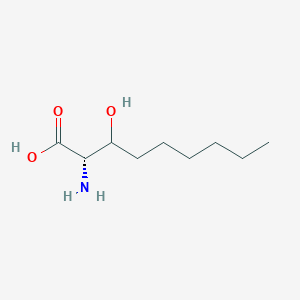
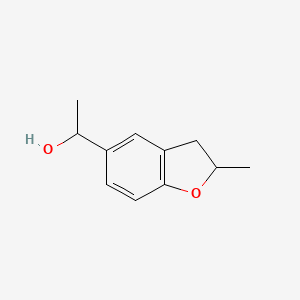
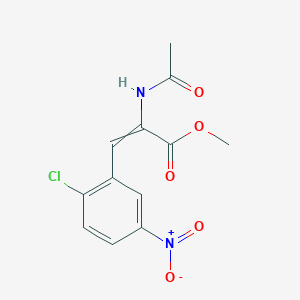
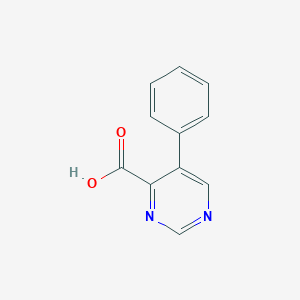
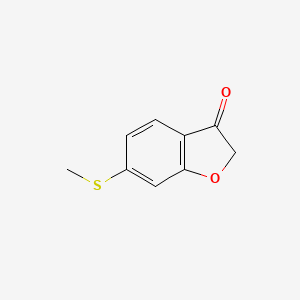
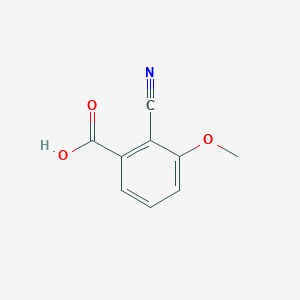
![6,7-Dimethoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidin]-4-one](/img/structure/B11720632.png)

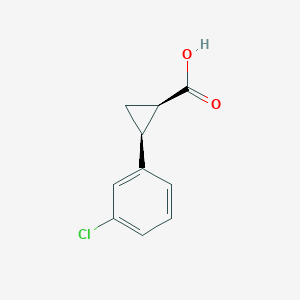
![(E)-N-[(4-Nitrophenyl)(thiophen-2-YL)methylidene]hydroxylamine](/img/structure/B11720651.png)
